Maprouneacin
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H56O13 |
|---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C40H56O13/c1-8-9-10-11-12-13-14-15-37-51-33-29-32-36(20-41,50-32)34(45)38(46)26(18-24(6)30(38)44)39(29,52-37)25(19-47-27(42)16-22(2)3)31(49-28(43)17-23(4)5)40(33,53-37)35(7)21-48-35/h12-15,18,22-23,25-26,29,31-34,41,45-46H,8-11,16-17,19-21H2,1-7H3/b13-12+,15-14+/t25-,26-,29+,31+,32+,33-,34-,35-,36+,37+,38-,39+,40+/m1/s1 |
InChI Key |
XVYNJBXBKDCQQP-ORHLIPBWSA-N |
SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C7(CO7)C)OC(=O)CC(C)C)COC(=O)CC(C)C)C=C(C6=O)C)O)O)CO |
Isomeric SMILES |
CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@@H]([C@@]3(O2)[C@]7(CO7)C)OC(=O)CC(C)C)COC(=O)CC(C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C7(CO7)C)OC(=O)CC(C)C)COC(=O)CC(C)C)C=C(C6=O)C)O)O)CO |
Synonyms |
maprouneacin |
Origin of Product |
United States |
Isolation, Purification, and Advanced Structural Elucidation of Maprouneacin
Methodologies for Isolation from Natural Sources
Maprouneacin was first isolated from the roots of the plant Maprounea africana, a member of the Euphorbiaceae family. acs.orgmdpi.com The isolation process is a multi-step procedure beginning with the extraction of the dried and milled root material.
The initial extraction is carried out using an 8:2 ethanol-water mixture at room temperature over an extended period. acs.org Following this, the crude extract undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. This involves partitioning the residue between dichloromethane (B109758) and water. acs.org The resulting organic layer is further fractionated by suspending it in an ethanol-water mixture and extracting with petroleum ether. acs.org Subsequent partitioning between carbon tetrachloride and methanol-water, followed by a final partition between hexanes and 9:1 methanol-water, is performed to systematically remove fats and less polar constituents, thereby enriching the fraction containing this compound. acs.org
This methodical partitioning is a crucial step to reduce the complexity of the extract before proceeding to more refined purification techniques.
Advanced Spectroscopic Techniques for Definitive Structural Determination
The definitive structure of this compound was elucidated through a combination of sophisticated spectroscopic methods. These techniques provided detailed information about its molecular formula, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in determining the intricate structure of this compound. acs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to piece together its molecular framework.
¹H NMR spectroscopy revealed the chemical environment of the hydrogen atoms, while ¹³C NMR provided information on the carbon skeleton. acs.org The chemical shifts for the diterpenoid portion of this compound were found to be in excellent agreement with those of a related known compound. acs.org Advanced 2D NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity between protons and carbons, including the assignment of ester groups at specific positions on the daphnane (B1241135) core. acs.org For instance, an HMBC correlation from H-12 to a carbonyl carbon confirmed the location of an ester at C-12. acs.org
Table 1: Selected NMR Spectroscopic Data for this compound
| Atom | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
|---|---|---|
| 1 | 36.1 | 2.98, m |
| 2 | 26.5 | 2.18, m; 2.08, m |
| 3 | 80.5 | 4.02, d (3.1) |
| 4 | 74.5 | 5.48, d (3.1) |
| 5 | 77.2 | 3.79, s |
| 6 | 3.4 | 3.58, d (3.4) |
| 7 | 62.1 | 3.29, d (3.4) |
| 8 | 46.1 | 2.50, m |
| 9 | 80.1 | - |
| 10 | 42.1 | 2.38, m |
| 11 | 25.1 | 1.95, m |
| 12 | 68.1 | 5.61, dd (5.9, 1.8) |
| 13 | 75.8 | - |
| 14 | 81.5 | - |
| 20 | 63.8 | 4.10, d (12.3); 3.95, d (12.3) |
Data sourced from the Journal of Natural Products. acs.org
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry was critical for determining the molecular weight and elemental composition of this compound. acs.org Fast Atom Bombardment Mass Spectrometry (FABMS) in the positive ion mode yielded a protonated molecule [M+H]⁺ at an m/z of 745 and a sodium adduct [M+Na]⁺ at m/z 767. acs.org
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) provided a more precise mass measurement, giving an m/z of 745.3795. acs.org This high-resolution data allowed for the calculation of the molecular formula as C₄₀H₅₆O₁₃, which was crucial for confirming the identity of this new compound and differentiating it from known isomers. acs.org
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Inferred Formula | Calculated m/z |
|---|---|---|---|---|
| FABMS | Positive | 745 | [C₄₀H₅₆O₁₃+H]⁺ | - |
| FABMS | Positive | 767 | [C₄₀H₅₆O₁₃+Na]⁺ | - |
| HRFABMS | Positive | 745.3795 | C₄₀H₅₇O₁₃ | 745.3799 |
Data sourced from the Journal of Natural Products. acs.org
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of a crystalline compound. usm.edunih.gov The process involves diffracting X-rays off a single, well-ordered crystal to generate a unique diffraction pattern, from which an electron density map and ultimately the precise atomic coordinates can be calculated. nih.gov
However, in the case of this compound, it was isolated as a "colorless, unstable glass," which indicates an amorphous or non-crystalline solid state. acs.org Obtaining a single crystal of sufficient quality for X-ray diffraction analysis is a prerequisite for this technique, and the physical nature of the isolated this compound likely precluded this analysis. acs.orgcapes.gov.br Generally, daphnane diterpenoids are known to exhibit poor crystallinity, making X-ray analysis challenging for this class of compounds. capes.gov.br The absolute configuration of other daphnane diterpenoids has been successfully determined by X-ray crystallography when suitable crystals were obtained. rsc.orgresearchgate.net In the absence of crystals, the relative stereochemistry of such compounds is typically deduced from NMR experiments, like the Nuclear Overhauser Effect Spectroscopy (NOESY), and by comparison with related compounds whose stereochemistry has been definitively established.
Chromatographic Separations and Purity Assessment
Following initial solvent partitioning, the enriched fractions containing this compound were subjected to further chromatographic purification. acs.org An initial step involved chromatography on Sephadex LH-20, a size-exclusion resin, which separates molecules based on their size. acs.org
Final purification was achieved using High-Performance Liquid Chromatography (HPLC). acs.org This technique utilizes high pressure to pass the sample through a column packed with a stationary phase, separating components with high resolution. For this compound, purification was performed using octadecylsilane (B103800) (ODS) solid-phase extraction cartridges followed by HPLC. acs.org The purity of the final compound was assessed using an HPLC system equipped with a photodiode array (PDA) detector, which can monitor absorbance over a range of UV-Vis wavelengths, ensuring that the isolated sample is free of detectable impurities. acs.org
Biosynthetic Pathways and Chemoecology of Maprouneacin
Proposed Biogenetic Pathways for Maprouneacin
The biosynthesis of this compound is believed to follow the general pathway established for daphnane-type diterpenoids, originating from the universal precursor geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net While the precise enzymatic steps leading to this compound have not been fully elucidated, a plausible sequence can be proposed based on known diterpenoid biosynthesis in the Euphorbiaceae family. nih.govbiorxiv.orgnih.gov
The initial committed step involves the cyclization of GGPP to form the macrocyclic diterpene casbene (B1241624). nih.govnih.gov This reaction is catalyzed by the enzyme casbene synthase. From the casbene scaffold, a series of regio- and stereospecific oxidation reactions, primarily mediated by cytochrome P450 monooxygenases, are thought to occur. nih.gov These oxidations are crucial for the subsequent intramolecular ring closures that form the characteristic 5/7/6-membered tricyclic core of the daphnane (B1241135) skeleton. nih.govresearchgate.net
The proposed biosynthetic sequence is as follows:
Formation of the Diterpene Precursor: The pathway begins with the synthesis of the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP), from isoprene (B109036) units. nih.gov
Cyclization to Casbene: GGPP undergoes a cyclization reaction catalyzed by casbene synthase to yield the foundational macrocycle, casbene. nih.gov
Oxidative Modifications: The casbene molecule is then subjected to a series of oxidations at specific carbon atoms, a process likely carried out by various cytochrome P450 enzymes. nih.gov
Formation of the Daphnane Skeleton: These oxidative modifications facilitate a cascade of intramolecular cyclizations, ultimately leading to the formation of the tigliane (B1223011) skeleton, which is then rearranged to the daphnane core structure. nih.govresearchgate.net
Formation of the Orthoester: A key feature of this compound is its orthoester group. This is likely formed from a corresponding fatty acid precursor. researchgate.net
Esterification: The final steps in the biosynthesis of this compound involve the esterification of the daphnane core. This is where the structural diversity of many diterpenoids arises. It is proposed that enzymes from the BAHD acyltransferase family are responsible for attaching the ester groups to the this compound backbone. biorxiv.orgnih.govnih.govresearchgate.net While the specific acyltransferases involved in this compound biosynthesis are yet to be identified, research on other Euphorbiaceae diterpenoids has shown that these enzymes catalyze the transfer of acyl groups to the diterpenoid scaffold. biorxiv.orgnih.govresearchgate.net
The proposed pathway highlights the complex enzymatic machinery required to produce a molecule as intricate as this compound.
| Proposed Biosynthetic Step | Precursor | Product | Key Enzyme Class (Proposed) |
| Diterpene Precursor Synthesis | Isoprene Units | Geranylgeranyl Pyrophosphate (GGPP) | Isoprenyl Diphosphate Synthases |
| Initial Cyclization | Geranylgeranyl Pyrophosphate (GGPP) | Casbene | Casbene Synthase |
| Oxidations & Cyclizations | Casbene | Daphnane Skeleton | Cytochrome P450 Monooxygenases |
| Orthoester Formation | Daphnane Skeleton & Fatty Acid Precursor | Daphnane Orthoester Core | Unknown |
| Esterification | Daphnane Orthoester Core & Acyl-CoAs | This compound | BAHD Acyltransferases |
Phytochemical Context within Maprounea africana (Euphorbiaceae)
Maprounea africana Müll.Arg., a member of the Euphorbiaceae family, is a tree or shrub native to tropical Africa. oup.comresearchgate.net Like many species in this family, it produces a diverse array of secondary metabolites. The isolation of this compound places it within a rich phytochemical context, often characterized by the presence of various terpenoids and other bioactive compounds.
Studies on the genus Maprounea and the broader Euphorbiaceae family have revealed the co-occurrence of several classes of compounds alongside daphnane diterpenoids. These include:
Triterpenes: The presence of various triterpenoids is a common feature of Euphorbiaceae plants.
Alkyl Ferulates: These compounds have also been identified in the genus Maprounea.
Other Diterpenoids: The Euphorbiaceae family is known for producing a wide variety of diterpenoid skeletons, including lathyrane, tigliane, and ingenane (B1209409) types, which share a common biosynthetic origin from casbene. nih.govbiorxiv.orgfrontiersin.org
The co-occurrence of these compounds suggests a complex and interconnected network of biosynthetic pathways within Maprounea africana. The presence of a diverse chemical profile is a hallmark of the Euphorbiaceae family, contributing to the plant's defense mechanisms and potential medicinal properties.
| Compound Class | Known to Occur in Maprounea or Euphorbiaceae |
| Daphnane Diterpenoids | Yes |
| Triterpenes | Yes |
| Alkyl Ferulates | Yes |
| Lathyrane Diterpenoids | Yes (in Euphorbiaceae) |
| Tigliane Diterpenoids | Yes (in Euphorbiaceae) |
| Ingenane Diterpenoids | Yes (in Euphorbiaceae) |
Ecological Role and Chemoevolutionary Perspectives
The complex and often toxic nature of diterpenoids produced by plants in the Euphorbiaceae family points towards a significant ecological role, primarily as a defense mechanism against herbivores and pathogens. The structural diversity of these compounds, including the various esterifications seen in molecules like this compound, is likely a result of a co-evolutionary arms race between the plants and their natural enemies.
The proposed ecological functions of this compound and related diterpenoids include:
Anti-herbivory: The often irritant or toxic properties of these compounds can deter feeding by insects and larger herbivores. The localization of such compounds in vulnerable plant parts like young stems and roots further supports this defensive role.
Antimicrobial Activity: Some diterpenoids have shown activity against various microbes, suggesting a role in protecting the plant from pathogenic fungi and bacteria.
Allelopathy: It is also possible that these compounds are exuded into the soil to inhibit the growth of competing plant species, although this is less studied for this specific class of compounds.
From a chemoevolutionary perspective, the diversification of diterpenoid structures within the Euphorbiaceae is a fascinating example of how plants adapt to their environment. The evolution of different diterpenoid skeletons (lathyrane, tigliane, daphnane, etc.) from a common precursor, followed by a wide array of decorative modifications like esterification, has allowed these plants to generate a vast chemical library. nih.gov This chemical plasticity provides a significant advantage in surviving and thriving in diverse ecosystems with varying herbivore and pathogen pressures. The specific ester groups on this compound may represent a fine-tuning of its biological activity to target specific ecological challenges faced by Maprounea africana.
Synthetic Strategies and Analog Development of Maprouneacin
Comprehensive Analysis of Total Synthesis Approaches
The total synthesis of daphnane (B1241135) diterpenoids is a formidable task due to their dense and complex polycyclic skeletons featuring multiple stereocenters and oxygenation patterns. sioc-journal.cnbu.edu While a completed total synthesis of maprouneacin itself has not been detailed in peer-reviewed literature, extensive work on closely related daphnanes, such as resiniferatoxin (B1680534) (RTX) and yuanhuapin, provides a clear blueprint for potential synthetic routes. sioc-journal.cnescholarship.org These endeavors highlight common challenges and innovative solutions applicable to the synthesis of this compound.
The retrosynthetic analysis of daphnane diterpenoids typically involves a convergent strategy, breaking the complex tricyclic core into more manageable, less complex fragments. A common approach focuses on the late-stage construction of one of the three rings, which allows for greater flexibility and convergence. escholarship.org
Key retrosynthetic disconnections for the daphnane skeleton often include:
Orthoester and Side-Chain Removal: The orthoester functionality, present in many daphnanes, and various ester side chains are typically planned for late-stage installation. This simplifies the core structure that needs to be assembled. For this compound, this would involve disconnecting the C-20 deca-2,4,6-trienoate and the C-12 isovalerate esters.
B-Ring Cyclization: The central seven-membered B-ring is a significant challenge. Many synthetic plans, such as those for resiniferatoxin, disconnect this ring via reactions like a 7-endo radical cyclization or a Pd-catalyzed 7-exo-trig cyclization. escholarship.orgnih.gov
C-Ring Construction: An alternative strategy involves forming the C-ring from a precursor already containing the A and B rings. An asymmetric Diels-Alder reaction has been effectively used to construct the C-ring with high stereocontrol. nih.gov
Convergent Assembly: The Wender group's "gateway synthesis" provides a powerful convergent approach. nih.govcapes.gov.brnih.gov In this strategy, two key fragments are synthesized independently and then joined. For instance, a fragment containing the future C-ring carbons can be alkylated with a fragment containing the A-ring precursors. This is followed by a sequence of reactions, including a Claisen rearrangement and an oxidopyrylium cycloaddition, to construct the full ABC-ring system. nih.gov This approach allows for the synthesis of various analogs by modifying the initial building blocks. nih.govcapes.gov.br
A plausible retrosynthesis for a this compound-like core would simplify the molecule to a common ABC-ring intermediate, which could be further broken down into two or more achiral fragments. nih.gov
Achieving the correct stereochemistry across the multiple contiguous stereocenters of the daphnane core is a critical challenge. bu.eduescholarship.org Synthetic chemists have employed a variety of powerful stereoselective reactions:
Asymmetric Diels-Alder Reaction: This reaction has been used to set the initial stereochemistry of the C-ring, creating a chiral foundation upon which the rest of the molecule is built. nih.gov
Substrate-Controlled Diastereoselection: Once the initial stereocenters are set, the conformation of the existing ring system can be used to direct the stereochemical outcome of subsequent reactions. For example, in the Wender synthesis of daphnane analogs, the facial bias of a conformationally constrained cycloadduct ensures that reagents approach from the less hindered α-face, leading to highly selective transformations like allyl additions. nih.gov
Chelation-Controlled Additions: The addition of nucleophiles to carbonyl groups can be controlled by using a chelating metal to organize the transition state. This has been used, for example, in the stereoselective addition of TMS-acetylene to an aldehyde in the synthesis of a key fragment for darobactin (B12373904) A, a strategy applicable to similar fragments in daphnane synthesis. nsf.gov
Stereoselective Cyclizations: The formation of the seven-membered ring has been achieved using highly diastereoselective aldol (B89426) reactions followed by a samarium(II) iodide-mediated 6-exo-trig cyclization, where additives can be used to control the stereochemical outcome. escholarship.org
The synthesis of daphnane diterpenoids is fraught with challenges that have spurred significant innovation. sioc-journal.cnresearchgate.net
Challenge: Construction of the 5/7/6-Tricyclic System: Assembling the strained and sterically congested fused ring system is a primary hurdle.
Innovation: The development of "gateway" synthesis strategies allows for a modular and efficient assembly of the core structure from simpler starting materials like tartrate or kojic acid derivatives. nih.govnih.gov This approach is not only efficient but also enables the synthesis of non-natural analogs for biological testing. researchgate.net
Challenge: Dense Oxygenation and Functionality: The daphnane skeleton is heavily decorated with hydroxyl groups, esters, and epoxides, which requires extensive use of protecting groups and chemoselective transformations.
Innovation: A unified strategy reported for the synthesis of rhamnofolane, tigliane (B1223011), and daphnane diterpenoids showcases a late-stage diversification approach. nih.gov A common, highly oxidized tricyclic core is first synthesized and then selectively functionalized to yield different natural products, demonstrating remarkable efficiency. nih.gov
Challenge: The Orthoester Moiety: The C9, C13, C14-orthoester found in this compound and many related compounds is a unique and sensitive functionality that is typically installed at a late stage of the synthesis.
Innovation: Synthetic routes to resiniferatoxin have demonstrated methods for the late-stage formation of the caged orthoester from precursor triols. This often involves inversion of stereochemistry at C13 to achieve the correct orientation for cyclization. nih.gov
Key Stereoselective Transformations
Semi-synthetic Derivatization for Structure-Activity Relationship (SAR) Probes
Given the difficulty of de novo total synthesis, semi-synthesis offers a more practical route to generate analogs for exploring structure-activity relationships (SAR). This involves chemically modifying the natural product isolated from its source. The original paper on the isolation of this compound noted that studies with semi-synthetic derivatives were underway to probe its biological activity. acs.org
The goal of semi-synthesis in this context is to systematically modify different parts of the this compound structure to understand which functional groups are essential for its potent antihyperglycemic activity. Key modifications could include:
Alteration of Ester Side Chains: The isovalerate group at C-12 and the long polyene ester at C-20 are prime targets for modification. By hydrolyzing these esters and re-esterifying the core with different acyl groups, chemists can probe the influence of the side chains' length, branching, and unsaturation on activity.
Modification of the Orthoester: The orthoester can be hydrolyzed to the corresponding triol. This core triol can then be used to generate novel analogs, including those where the orthoester is replaced with other functionalities, to determine its role in target binding and activity.
Derivatization of Hydroxyl Groups: Any free hydroxyl groups on the daphnane skeleton could be acylated, alkylated, or oxidized to investigate their importance.
The "gateway" synthesis of yuanhuapin analogues by the Wender group serves as an excellent example of how synthetic analogs can be used for SAR. nih.govcapes.gov.br In their work, they synthesized both a natural product and a non-natural epimeric epoxide. Biological testing revealed that while the natural product was highly potent, the epimer was essentially inactive, clearly demonstrating a strict structural requirement for activity at the C6-C7 position. nih.govcapes.gov.br
Development of this compound Analogs as Chemical Biology Tools
The potent and specific biological activities of daphnane diterpenoids make them and their analogs valuable as chemical biology tools to investigate cellular signaling pathways. nih.govcapes.gov.br Many daphnanes, for instance, are known to interact with Protein Kinase C (PKC), a family of enzymes crucial for signal transduction. nih.gov
The development of daphnane analogs can be tailored to create specific molecular probes:
Affinity Probes: By synthesizing analogs with varying affinities for a target protein like PKC, researchers can explore the structural basis of binding. The Wender group's synthesis of daphnane congeners and the subsequent measurement of their PKC binding affinities is a direct application of this approach. nih.govcapes.gov.br These studies help to map the pharmacophore—the essential three-dimensional arrangement of functional groups—required for biological activity.
Fluorescent Probes: A fluorescent dye could be appended to a less critical position on the this compound scaffold. Such a probe would allow for the visualization of the molecule's localization within a cell, helping to identify its site of action.
Photoaffinity Labels: For target identification, analogs incorporating a photo-reactive group (like a benzophenone (B1666685) or diazirine) could be synthesized. Upon exposure to UV light, this probe would covalently crosslink to its biological target, allowing for its isolation and identification by proteomic techniques.
Through the function-oriented synthesis of simplified or modified daphnane structures, it becomes possible to create powerful tools to dissect the complex biology associated with this class of natural products, including the unique antihyperglycemic effect of this compound.
In Vitro and Preclinical Biological Activity Profiling of Maprouneacin
Investigation of Glucose Metabolism Modulating Activities in In Vitro Systems
While in vivo studies have confirmed the potent glucose-lowering effects of Maprouneacin, detailed in vitro investigations into its specific mechanisms of action on cellular glucose metabolism are not extensively documented in the available literature.
Cellular Glucose Uptake Assays
Specific studies detailing the direct effect of isolated this compound on glucose uptake in cell-based assays, such as in adipocyte or muscle cell lines, are not described in the reviewed scientific literature. The primary evaluations of its antihyperglycemic activity have been conducted using in vivo models. acs.org
Evaluation of Antiviral Potential in Cell-Based Assays
This compound belongs to the daphnane (B1241135) class of diterpenoids, which is known for a wide range of biological activities, including anti-HIV effects. nih.govmdpi.com
HIV-1 Reverse Transcriptase Inhibition Studies
Initial studies on extracts from Maprounea africana reported potent inhibitory activity against HIV-1 reverse transcriptase. acs.org Subsequent analysis suggested that this antiviral activity might be attributable to the presence of a daphnane-type diterpenoid, such as this compound, rather than the triterpenoids originally investigated. acs.org However, detailed studies quantifying the specific inhibitory concentration (e.g., IC₅₀) of isolated this compound against HIV-1 reverse transcriptase are not available in the reviewed literature.
Assessment of Broader Biological Activities in Preclinical Models (Non-Human)
The most well-documented biological activity of this compound is its potent antihyperglycemic effect, which was identified and characterized using a non-human mammalian model. acs.org
In Vivo Non-Human Mammalian Models for Antihyperglycemic Effects
The antihyperglycemic activity of this compound was established through bioassay-guided fractionation using a noninsulin-dependent diabetes mellitus (NIDDM) db/db mouse model. acs.orgsemanticscholar.org In these preclinical studies, this compound demonstrated potent glucose-lowering properties when administered orally. acs.orgtheferns.info A study noted that a single dose of this compound resulted in a dramatic decrease in serum glucose levels within three hours. acs.org The effect was observed to be more potent than that of metformin, a clinically used antihyperglycemic drug, at the tested concentrations. acs.org
Table 1: Comparative Antihyperglycemic Effect of this compound in a db/db Mouse Model
This table summarizes the findings from an in vivo study comparing the glucose-lowering effects of this compound and a standard clinical agent.
| Compound | Dose | Effect on Serum Glucose | Model |
| This compound | 0.5 mg/kg | Potent reduction, exceeding the positive control | NIDDM db/db mouse acs.org |
| Metformin | 250 mg/kg | Significant reduction (Positive Control) | NIDDM db/db mouse acs.org |
Compound Index
Other Relevant Biological Activities of Daphnane Diterpenoids
This compound belongs to the daphnane-type diterpenoids, a large class of natural products primarily found in the plant families Thymelaeaceae and Euphorbiaceae. sioc-journal.cnmdpi.com Compounds in this family are known for their complex and highly oxygenated 5/7/6-tricyclic ring system and exhibit a remarkably broad spectrum of potent biological activities, as documented in numerous in vitro and in vivo studies. sioc-journal.cnmdpi.commdpi.com
The diverse pharmacological effects associated with daphnane diterpenoids include:
Anticancer and Antileukemic Activity: Many daphnane diterpenoids show potent cytotoxicity against various cancer cell lines. mdpi.commdpi.comresearchgate.net Compounds like yuanhuadine (B1683526) and genkwadaphnine have exhibited strong cytotoxic activities against the HT-1080 human fibrosarcoma cell line. nih.govsemanticscholar.org The mechanism for some, such as yuanhualine and yuanhuagine, involves the suppression of key signaling pathways in cancer cells. nih.gov The presence of an orthoester group at specific positions (C-9, C-13, and C-14) is often considered crucial for potent cytotoxic activity. mdpi.com
Anti-HIV Activity: A significant number of daphnane diterpenoids have been identified as potent inhibitors of the human immunodeficiency virus (HIV). researchgate.netnih.gov Gnidimacrin-related macrocyclic daphnane orthoesters, for example, have shown potent anti-HIV activity with EC50 values in the nanomolar range. nih.gov
Neurotrophic Effects: Some compounds within this class have been found to promote neuronal survival and differentiation, suggesting potential applications in addressing neurodegenerative diseases. sioc-journal.cnmdpi.comresearchgate.net
Anti-inflammatory Activity: Anti-inflammatory properties have been reported for daphnane diterpenes, which could contribute to their ability to restore tissue functions. researchgate.net
Other Activities: The biological profile of this class also extends to antihyperglycemic, insecticidal, pesticidal, antifertility, and skin irritant effects. mdpi.commdpi.comresearchgate.net
Table 2: Overview of Biological Activities of the Daphnane Diterpenoid Class
| Biological Activity | Description | Example Compounds (if specified) | Reference |
| Anticancer / Cytotoxic | Inhibition of cancer cell line proliferation. | Yuanhuadine, Genkwadaphnine, Yuanhualine | nih.govmdpi.commdpi.com |
| Anti-HIV | Inhibition of HIV-1 replication. | Gnidimacrin-related orthoesters | researchgate.netnih.gov |
| Neurotrophic | Promotion of neuronal health and growth. | Not specified | sioc-journal.cnmdpi.com |
| Anti-inflammatory | Reduction of inflammatory responses. | Not specified | researchgate.net |
| Antihyperglycemic | Lowering of blood glucose levels. | This compound | mdpi.comresearchgate.net |
| Insecticidal / Pesticidal | Toxic effects against insects and pests. | Not specified | mdpi.commdpi.com |
Comparative Biological Profiling with Related Natural Products
The biological activity of this compound is distinct when compared to other well-known daphnane diterpenoids, highlighting the functional diversity within this chemical class. While this compound's primary reported activity is antihyperglycemic, other prominent members of the family are known for entirely different effects. nih.govacs.org
A notable comparison is with Resiniferatoxin (B1680534) , another daphnane derivative. Unlike this compound, Resiniferatoxin has a low affinity for protein kinase C (PKC) but is an ultrapotent agonist of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. acs.org This makes Resiniferatoxin a valuable tool for studying neurogenic pain and inflammation, a biological profile vastly different from the metabolic effects of this compound. acs.org
Another point of comparison is with daphnane diterpenoids such as Yuanhuadine and Genkwadaphnine . These compounds are primarily characterized by their potent cytotoxic and anticancer activities. nih.govsemanticscholar.org Their strong inhibition of cancer cell growth places them in a different category of bioactivity from this compound's glucose-regulating effects. nih.gov
Beyond the daphnane class, a comparison can be made with other natural products isolated from Maprounea africana. The plant also produces pentacyclic triterpenoids, such as betulinic acid derivatives. acs.org While these triterpenoids were initially investigated for anti-HIV activity, their primary biological profiles are generally associated with cytotoxic and anti-inflammatory effects, again differing from the specific antihyperglycemic action of this compound. acs.orgacs.org
Table 3: Comparative Profile of this compound and Related Natural Products
| Compound | Chemical Class | Primary Biological Activity | Source Organism (Example) | Reference |
| This compound | Daphnane Diterpenoid | Antihyperglycemic | Maprounea africana | nih.govacs.orgajol.info |
| Resiniferatoxin | Daphnane Diterpenoid | Potent TRPV1 Agonist (Pain/Inflammation) | Euphorbia resinifera | acs.org |
| Yuanhuadine | Daphnane Diterpenoid | Cytotoxic / Anticancer | Daphne genkwa | nih.govsemanticscholar.org |
| Betulinic Acid | Pentacyclic Triterpenoid | Cytotoxic / Anti-inflammatory / Antiviral | Maprounea africana | acs.org |
Mechanistic Elucidation of Maprouneacin at the Molecular and Cellular Levels
Identification of Molecular Targets and Ligand-Protein Interactions
A crucial first step in understanding a bioactive compound's mechanism is the identification of its molecular target(s). plos.org This process, often called target deconvolution, is essential for moving from an observed biological effect (a phenotype) to a concrete molecular interaction that can be studied and potentially exploited for therapeutic development. nih.govnih.gov Modern chemical biology provides a powerful toolkit for this purpose.
Chemical proteomics offers a suite of unbiased, large-scale techniques to identify the specific cellular targets of a small molecule directly within a complex biological system, such as a cell lysate or even in living cells. evotec.comevotec.com These methods aim to map the landscape of proteins that physically interact with a compound of interest. researchgate.net For a compound like Maprouneacin, which has shown potent biological activity, chemical proteomics would be a primary strategy to uncover its direct binding partners. acs.org
The process of target deconvolution is a cornerstone of drug discovery based on phenotypic screening. nih.gov Existing methods can be broadly categorized into biochemical enrichment and proteomics-screening approaches. nih.gov Biochemical enrichment methods are generally easy to operate and offer comprehensive target coverage but often require high-affinity binding and cannot always distinguish between direct and indirect targets. nih.gov In contrast, proteomics-screening methods may not require modification of the drug molecule but can have limitations in protein coverage. nih.gov The integration of chemistry-based functional proteomics has become a preferred strategy to deconvolute drug targets by focusing on the direct interactions between small molecules and their protein partners. nih.gov
Table 1: Overview of Chemical Proteomics Strategies for Target Deconvolution
| Strategy | Description | Key Features |
|---|---|---|
| Compound-Centric Approaches | The bioactive small molecule (e.g., this compound) is modified to create a chemical probe. This probe is then used to "pull down" its binding partners from a cell lysate. | Requires chemical modification of the compound; often involves immobilization on a solid support (e.g., beads) for affinity purification. researchgate.netthno.org |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of entire enzyme families. Competition with the compound of interest reveals its targets by preventing probe labeling. | Does not always require modification of the test compound; provides information on the functional state of enzymes. nih.govthno.org |
| Thermal Proteome Profiling (TPP) | Measures the changes in thermal stability of all detectable proteins in a cell upon ligand binding. A ligand-bound protein is typically more resistant to heat-induced unfolding. | Label-free method that does not require modification of the compound; can be performed in live cells to detect target engagement. nih.gov |
To directly capture and identify the cellular targets of this compound, researchers can design and synthesize affinity-based probes. researchgate.net These are typically versions of the parent molecule that have been chemically modified to include two key features: a reactive group for covalent cross-linking and a reporter tag (like biotin (B1667282) or a fluorescent dye) for enrichment and detection. nih.govnih.gov
A particularly powerful technique is photoaffinity labeling (PAL), where the probe incorporates a photoreactive moiety (e.g., a diazirine, benzophenone (B1666685), or aryl azide). enamine.net Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby protein, effectively trapping the ligand-protein interaction, even if it is transient or of low affinity. evotec.comenamine.net This method allows for target identification in a more native context, including within live cells. evotec.com The use of fully functionalized probes, which may include a clickable handle like an alkyne group, further enhances the efficiency and spatial accuracy of target identification. researchgate.netenamine.net While these methods are powerful, modification of the original molecule could potentially alter its binding activity, a factor that must be carefully controlled for in experiments. thno.org
In parallel with experimental approaches, computational methods provide a rapid and cost-effective means to generate hypotheses about a compound's potential targets. nih.govmdpi.com These in silico techniques leverage vast databases of protein structures and known ligand-protein interactions to predict which proteins this compound is most likely to bind. nih.govnih.gov
Key computational strategies include:
Molecular Docking: This technique models the interaction between a small molecule (ligand) and a protein at the atomic level. biorxiv.org It predicts the preferred orientation and conformation of the ligand within a protein's binding site and estimates the strength of the interaction. mdpi.com For this compound, one could dock the molecule against a library of known protein structures to identify potential binders.
Homology Modeling: If the three-dimensional structure of a suspected target protein is unknown, a reliable model can often be built using the known structure of a closely related (homologous) protein as a template. nih.govmdpi.com This allows docking studies to be performed even for proteins without experimentally determined structures.
Pharmacophore Mapping: This ligand-based approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov By comparing the pharmacophore of this compound to those of known drugs or ligands, potential targets can be inferred.
Network-Based Approaches: These methods integrate diverse data types—including genomics, proteomics, and known drug-target relationships—to predict new interactions within a biological network. plos.orgnih.gov For instance, the CANDO (Computational Analysis of Novel Drug Opportunities) platform uses this principle to predict drug-protein interactions. plos.org
Recent advances in geometric deep learning and machine learning are further enhancing the predictive power of these models, offering more accurate estimations of protein-ligand interactions. biorxiv.orgmdpi.com These computational predictions provide a valuable starting point, guiding subsequent experimental validation using the chemical proteomics techniques described above. nih.gov
Affinity-Based Probes for Direct Target Engagement
Analysis of Intracellular Signaling Pathway Modulation
Once a direct molecular target is identified, the next step is to understand the downstream consequences of the ligand-protein interaction. Binding to a single protein can initiate a cascade of events, altering one or more intracellular signaling pathways that control cellular processes like gene expression, metabolism, and proliferation. wikipedia.org
A primary candidate pathway for modulation by this compound is the one involving Protein Kinase C (PKC). acs.org PKC represents a family of serine/threonine kinases that are critical regulators of numerous cellular events. nih.govwikipedia.org This hypothesis is based on this compound's structural class; as a daphnane (B1241135) diterpenoid, it is related to phorbol (B1677699) esters, which are well-known and potent activators of most conventional and novel PKC isozymes. acs.orgwikipedia.org
PKC enzymes are activated by second messengers like diacylglycerol (DAG) and intracellular calcium (Ca²⁺), leading to their translocation to cellular membranes where they phosphorylate a wide array of substrate proteins. wikipedia.org Phorbol esters, and presumably related compounds, can mimic DAG to directly activate PKC. wikipedia.org
Table 2: Subfamilies of Protein Kinase C (PKC)
| Subfamily | Isoforms | Activator Requirements |
|---|---|---|
| Conventional (cPKC) | α, βI, βII, γ | Diacylglycerol (DAG), Ca²⁺, Phospholipid. wikipedia.orgnih.gov |
| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol (DAG); Ca²⁺-independent. wikipedia.orgnih.gov |
| Atypical (aPKC) | ζ, ι/λ | Do not require DAG or Ca²⁺. wikipedia.orgnih.gov |
Initial research on this compound noted its potent antihyperglycemic activity. acs.org While it is "tempting to attribute the dramatic glucose-lowering effect observed for [this compound] to a PKC-mediated response," the study's authors caution that there are "drastically conflicting reports on the nature of the relationship, if any, of PKC to insulin (B600854) action". acs.org This highlights the complexity of signaling pathways and indicates that while PKC is a highly plausible target, further direct biochemical and cellular studies are required to confirm this interaction and elucidate its specific role in the observed biological effects of this compound.
Beyond PKC, complex natural products often interact with multiple targets, thereby influencing several signaling pathways. The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another central regulator of cell metabolism, growth, and proliferation, integrating signals from growth factors, amino acids, and cellular energy status. medchemexpress.com Given this compound's potent effects on glucose metabolism, exploring its potential influence on the mTOR pathway, which is intricately linked to metabolic control, would be a logical next step. acs.orgmdpi.com
Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, including proliferation and differentiation. wikipedia.org This pathway is often interconnected with both PKC and other major signaling hubs. nih.gov To date, specific research detailing the effects of this compound on the mTOR, MAPK, or other signaling cascades has not been extensively published. Unbiased "multi-omics" approaches, such as phosphoproteomics, could provide a broad view of the signaling nodes affected by this compound treatment, revealing unexpected pathway interventions and providing a more holistic understanding of its cellular mechanism of action.
Investigation of Protein Kinase C (PKC) Involvement
Receptor Binding and Activation Studies
Direct receptor binding and activation studies specifically for this compound are not extensively documented in publicly available research. However, the daphnane diterpenoid class of compounds is well-known for its interaction with protein kinase C (PKC), which functions as a receptor for these molecules. oup.comoup.com Phorbol esters, a related group of compounds, and daphnane derivatives activate PKC by mimicking the endogenous second messenger, diacylglycerol (DAG). oup.comwikipedia.org This binding occurs at the C1 domain of conventional and novel PKC isoforms. wikipedia.orgcellsignal.com
The activation of PKC by these compounds is a critical step in their biological activity. oup.com Studies on other daphnane diterpenoids, such as mezerein, have confirmed their ability to stimulate PKC. oup.com The binding affinity of various daphnane and tigliane (B1223011) diterpenoids to PKC has been shown to correlate with their biological activities, such as tumor promotion. ucl.ac.uk For instance, the potent tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) and phorbol-12,13-dibutyrate (B8117905) ([3H]PDBu) are often used as reference ligands in PKC binding assays. nih.gov
It is hypothesized that this compound, as a daphnane diterpenoid, likely also binds to and activates PKC. The antihyperglycemic effect of this compound could potentially be attributed to a PKC-mediated signaling pathway, although the precise relationship between PKC activation and insulin action is complex and subject to conflicting reports. oup.com Further research is required to isolate and characterize the specific PKC isozymes that this compound may bind to and the downstream consequences of this binding.
Table 1: Examples of Receptor Binding Data for Daphnane and Related Diterpenoids
| Compound | Receptor/Target | Binding Affinity (Ki) | Cell Line/System | Reference |
| Yuanhuapin | Protein Kinase C (PKC) | 0.48 nM | K562 leukemia cells | mdpi.com |
| Gnidimacrin | Protein Kinase C (PKC) | - | K562 cells | nih.gov |
| Mezerein | Protein Kinase C (PKC) | - | - | oup.com |
| DD1 | Importin-β1 | - | Prostate cancer cells | researchgate.net |
| Note: This table presents data for related daphnane diterpenoids to illustrate the class's activity, as direct data for this compound is unavailable. |
Enzyme Inhibition and Allosteric Modulation
Specific data on the direct inhibition or allosteric modulation of enzymes by this compound is not well-documented. However, the activation of Protein Kinase C (PKC) by daphnane diterpenoids can be considered a form of allosteric modulation. These compounds bind to the regulatory domain of PKC, leading to a conformational change that activates the catalytic domain. oup.comucsd.edu This activation, in turn, leads to the phosphorylation of numerous substrate proteins, thereby modulating their activity. oup.com
Some daphnane diterpenoids have been investigated for their effects on other enzymes. For example, yuanhuacin (B1671983) has been studied for its weak inhibitory activity against topoisomerase 1. mdpi.com Additionally, some daphnane-type diterpenoids have been explored as potential acetylcholinesterase (AChE) inhibitors. researchgate.netnih.gov However, without direct experimental evidence, it is difficult to ascertain whether this compound possesses similar inhibitory or modulatory activities on these or other enzymes.
The primary mechanism of action for this class of compounds appears to be the activation of signaling pathways through PKC, rather than direct competitive or non-competitive inhibition of a wide range of enzymes. oup.com The potent biological effects of daphnane diterpenoids are generally attributed to the cascade of phosphorylation events initiated by PKC activation. nih.gov
Table 2: Enzyme Modulation by Related Daphnane Diterpenoids
| Compound | Enzyme | Effect | Notes | Reference |
| Yuanhuacin | Topoisomerase 1 | Weak Inhibition | Considered not the primary mechanism of action. | mdpi.com |
| Various Daphnane Diterpenoids | Acetylcholinesterase (AChE) | Inhibition | Investigated as potential novel AChE inhibitors. | researchgate.netnih.gov |
| Gnidimacrin | Cyclin-dependent kinase 2 (cdk2) | Inhibition of activity | Mediated by PKC activation, leading to G1 phase arrest. | nih.gov |
| Daphnane Diterpenoid (Compound 11) | FASN, ACC, SCD1 | Downregulation | Inhibition of lipogenic enzymes in 3T3-L1 cells. | acs.org |
| Daphnane Diterpenoid (Compound 11) | CPT-1 | Activation | Promotion of lipid metabolism via β-oxidation. | acs.org |
| Note: This table provides examples of enzyme modulation by related compounds, as direct studies on this compound are lacking. |
Cellular Phenotypic Screening and Cytological Profiling
There is a lack of specific studies employing cellular phenotypic screening or cytological profiling to elucidate the mechanism of action of this compound. Phenotypic screening is a powerful tool in drug discovery that identifies compounds that induce a desired change in the phenotype of a cell or organism without a preconceived target. nih.govtechnologynetworks.com
However, studies on other daphnane diterpenoids have revealed distinct cellular phenotypes. For instance, various daphnane diterpenoids from Daphne genkwa have been shown to induce cell-cycle arrest in the G0/G1 and G2/M phases in human lung cancer cells (A549). researchgate.net This cell-cycle arrest was correlated with the upregulation of p21 and p53 and the downregulation of several cyclins and cyclin-dependent kinases. researchgate.net Furthermore, these compounds were found to suppress the activation of Akt, STAT3, and Src signaling pathways. researchgate.net
Another study on daphnane diterpenoids from Daphne retusa showed that they inhibit lipid accumulation in 3T3-L1 preadipocyte cells, indicating an anti-adipogenic phenotype. acs.org This was achieved through a dual mechanism of inhibiting lipid biosynthesis and promoting lipid metabolism. acs.org Given that this compound has a pronounced antihyperglycemic effect, it is plausible that it would elicit a specific phenotype in metabolically relevant cell types, such as pancreatic beta-cells, hepatocytes, or adipocytes. Cellular screening in such models could provide valuable insights into its glucose-lowering mechanism. oup.comlondonmet.ac.uk
Table 3: Cellular Phenotypes Induced by Related Daphnane Diterpenoids
| Compound/Extract | Cell Line | Observed Phenotype | Key Molecular Changes | Reference |
| Daphnane Diterpenoids from Daphne genkwa | A549 (Human Lung Cancer) | Cell-cycle arrest (G0/G1 and G2/M) | Upregulation of p21, p53; Downregulation of cyclins, CDKs; Suppression of Akt, STAT3, Src | researchgate.net |
| Daphnane Diterpenoids from Daphne retusa | 3T3-L1 (Preadipocyte) | Inhibition of lipid accumulation | Downregulation of PPARγ, C/EBPα, SREBP-1, FASN, ACC, SCD1; Activation of CPT-1 | acs.org |
| Gnidimacrin | K562 (Human Leukemia) | G1 phase arrest | Inhibition of cdk2 kinase activity | nih.gov |
| Yuanhuapin | K562 (Human Leukemia) | Cytotoxicity (EC50 = 7 nM) | Activation of PKC | mdpi.com |
| Note: This table illustrates cellular effects of related compounds to suggest potential activities of this compound, for which direct data is unavailable. |
Structure Activity Relationship Sar Investigations of Maprouneacin Analogs
Rational Design of Maprouneacin Derivatives
The rational design of this compound derivatives is guided by the objective of enhancing its biological activity, selectivity, and pharmacokinetic properties. dntb.gov.ua This process begins with the identification of modifiable positions on the this compound scaffold. For daphnane (B1241135) diterpenoids, key positions for modification often include the ester groups, hydroxyl groups, and the isopropenyl group. researchgate.netnih.gov
The initial synthesis of this compound analogs would likely focus on variations of the ester groups at C-12 and the orthoester at C-9, C-13, and C-14, as these are known to significantly influence the biological activity of other daphnane diterpenoids. mdpi.comstanford.edu For instance, the length and nature of the acyl chains in the ester groups can be systematically altered to probe their impact on activity. nii.ac.jp The design process would also consider the introduction of different functional groups to improve properties such as solubility and metabolic stability. nih.gov
A hypothetical series of rationally designed this compound derivatives is presented in the table below, illustrating potential modifications to the core structure.
| Compound | Modification | Rationale |
| MAP-001 | Replacement of the C-12 isovalerate with a shorter acetyl group. | To investigate the influence of the ester chain length on activity. |
| MAP-002 | Introduction of a fluorine atom on the C-12 ester chain. | To potentially enhance binding affinity and metabolic stability. |
| MAP-003 | Hydrolysis of the orthoester to the corresponding triol. | To assess the importance of the orthoester for biological activity. |
| MAP-004 | Modification of the isopropenyl group to a saturated isopropyl group. | To probe the role of the C-ring unsaturation in target interaction. |
Computational Approaches for SAR Analysis
Computational methods are invaluable tools in the early stages of drug design for predicting the biological activity of novel compounds and understanding their interactions with biological targets. mdpi.com These approaches can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, encoded by molecular descriptors. stanford.edunih.gov For this compound analogs, a QSAR model could be developed to predict their antihyperglycemic activity based on descriptors such as molecular weight, lipophilicity (logP), and various topological and electronic parameters. acs.orgmdpi.com
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog.
Model Building: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and external validation. mdpi.com
A hypothetical QSAR study on a series of this compound analogs might reveal that specific steric and electronic features are crucial for activity, providing valuable guidance for the design of new, more potent derivatives.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. nih.govresearchgate.net In the case of this compound, identifying its biological target is the first crucial step. nih.gov Once the target is known, molecular docking can be used to simulate the interaction of this compound and its analogs with the binding site of the target protein. frontiersin.orgbioinformation.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com
Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. mdpi.comfrontiersin.org
The following table illustrates the type of data that could be generated from molecular docking and MD simulations of this compound analogs with a hypothetical target protein.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD) |
| This compound | -9.5 | Tyr23, Phe45, Arg102 | 1.2 Å |
| MAP-001 | -7.8 | Tyr23, Arg102 | 2.5 Å |
| MAP-002 | -10.2 | Tyr23, Phe45, Arg102, Ser46 | 1.1 Å |
| MAP-003 | -5.1 | Arg102 | 4.3 Å |
| MAP-004 | -9.2 | Tyr23, Phe45 | 1.5 Å |
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model for this compound analogs can be generated based on a set of active compounds, even in the absence of a known target structure (ligand-based pharmacophore modeling). dovepress.com Alternatively, if the structure of the biological target is known, a structure-based pharmacophore model can be developed from the ligand-protein interactions observed in molecular docking studies. dovepress.com
A pharmacophore model for this compound might consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. mdpi.com This model can then be used as a 3D query to screen large chemical databases for novel compounds with the potential to exhibit similar biological activity. arxiv.org
Molecular Docking and Dynamics Simulations
Experimental Validation of Predicted SAR Hypotheses
Computational predictions, while valuable, must be validated through experimental testing. researchgate.netsemanticscholar.org The synthesis and biological evaluation of the designed this compound analogs are essential to confirm the SAR hypotheses generated from computational studies. semanticscholar.orgnih.gov
The antihyperglycemic activity of the synthesized analogs would be assessed using relevant in vitro and in vivo models, such as the db/db mouse model used in the initial discovery of this compound. acs.org The experimental results would then be compared with the predicted activities from the QSAR models. A strong correlation between the predicted and experimental data would validate the QSAR model and its underlying SAR hypotheses. mdpi.com
Similarly, the binding affinities of the analogs to the target protein would be determined experimentally using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) and compared with the binding energies predicted by molecular docking.
Identification of Key Pharmacophoric Elements for Potency and Selectivity
By integrating the data from rational design, computational analysis, and experimental validation, it is possible to identify the key pharmacophoric elements that are crucial for the potency and selectivity of this compound analogs. nii.ac.jpresearchgate.net
For instance, the SAR studies might reveal that:
A long-chain ester at C-12 is optimal for potency.
The orthoester functionality is essential for activity, as its removal leads to a significant loss of potency.
The presence of a hydrogen bond donor at a specific position on the scaffold enhances selectivity for the target protein.
A hydrophobic group in the orthoester side chain contributes significantly to binding affinity. nii.ac.jp
This knowledge of the key pharmacophoric elements provides a clear roadmap for the further optimization of this compound as a potential therapeutic agent.
Future Perspectives and Advancements in Maprouneacin Research
Maprouneacin as a Tool for Basic Biological Research
This compound, as a member of the daphnane (B1241135) diterpenoid class, holds considerable potential as a chemical probe to investigate fundamental biological processes. Many daphnane and tigliane (B1223011) diterpenoids, often referred to as phorbol (B1677699) esters, are well-known activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. researchgate.netucl.ac.ukmdpi.comnih.govnih.gov The ability of these compounds to modulate PKC activity makes them invaluable tools for dissecting the roles of specific PKC isoforms in various cellular pathways. nih.govpromega.com
The established link between phorbol esters and PKC activation provides a framework for using this compound to study the intricate relationship between PKC signaling and metabolic regulation. Research has shown that phorbol esters can influence insulin (B600854) signaling, a key pathway in glucose homeostasis. nih.govphysiology.orgphysiology.orgpnas.orgwhitelabs.org For instance, studies have demonstrated that phorbol esters can stimulate the phosphorylation of insulin receptors, suggesting a potential mechanism for their effects on glucose metabolism. nih.govpnas.org By employing this compound in targeted studies, researchers could further elucidate the specific PKC isoforms involved in insulin signaling and how their modulation impacts glucose uptake and utilization in different cell types. physiology.orgphysiology.org Such investigations could unravel novel regulatory mechanisms within the insulin signaling cascade and contribute to a deeper understanding of insulin resistance, a hallmark of type 2 diabetes. physiology.orgwjgnet.com
Furthermore, the unique structural features of this compound could be exploited to develop highly selective chemical probes. promega.comnih.govchemicalprobes.orgicr.ac.uk By understanding the structure-activity relationship of this compound and its interaction with PKC isozymes, it may be possible to design derivatives with enhanced specificity for particular isoforms. mdpi.com These specialized probes would be instrumental in dissecting the distinct functions of each PKC isoform in health and disease, moving beyond the broader effects observed with less selective activators. nih.gov
Integration of Artificial Intelligence (AI) in this compound Discovery and Optimization
AI-Driven Target Identification
A significant challenge in natural product research is the identification of the specific molecular targets through which a compound exerts its biological effects. AI algorithms, particularly machine learning and deep learning models, can analyze vast datasets of chemical structures and biological activities to predict potential protein targets for a given molecule. researchgate.net For this compound, AI could be employed to analyze its structure in conjunction with databases of known protein-ligand interactions to generate a ranked list of potential binding partners beyond PKC. This computational approach can help prioritize experimental validation, saving time and resources in the target deconvolution process. researchgate.net
De Novo Design of Novel Analogs
Generative AI models offer the exciting possibility of designing novel molecules from scratch with desired properties. researchgate.net In the context of this compound, these models could be trained on the structural features of daphnane diterpenoids and their known biological activities. The AI could then generate novel analogs of this compound that are predicted to have improved potency, better selectivity for specific PKC isoforms, or enhanced pharmacokinetic properties. This de novo design approach can explore a much wider chemical space than traditional medicinal chemistry, potentially leading to the discovery of superior therapeutic candidates. researchgate.net
Methodological Innovations in Diterpenoid Chemical Biology
The complex and stereochemically rich architecture of diterpenoids like this compound presents significant challenges to chemical synthesis and biological investigation. However, recent methodological innovations are paving the way for more efficient access to and study of these fascinating molecules.
Recent years have seen remarkable progress in the total synthesis of complex diterpenoids, including diterpenoid alkaloids. sioc-journal.cnthieme-connect.comnih.govresearchgate.net These advancements often feature the development of novel synthetic strategies and reactions that allow for the efficient construction of the intricate ring systems characteristic of these natural products. sioc-journal.cnthieme-connect.com Such synthetic routes are not only intellectually stimulating but also provide access to quantities of the natural product for biological evaluation and enable the synthesis of analogs for structure-activity relationship studies.
Furthermore, the elucidation of diterpenoid biosynthetic pathways is being accelerated by a combination of genomics, transcriptomics, and enzymatic studies. jmb.or.krmsu.edukoreascience.krresearchgate.netfraunhofer.de By identifying and characterizing the enzymes responsible for constructing the diterpenoid scaffold and performing subsequent modifications, researchers can gain insights into how nature assembles these complex molecules. This knowledge can then be harnessed for the heterologous production of diterpenoids in microbial or plant-based systems, offering a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. jmb.or.krkoreascience.kr
The development of novel chemical biology probes is another critical area of innovation. promega.comnih.govacs.org This includes the design of photoaffinity labels, fluorescently tagged analogs, and other molecular tools derived from diterpenoids. These probes can be used to identify direct binding partners, visualize the subcellular localization of the target proteins, and study the dynamics of their interactions in living cells.
Exploration of New Preclinical Research Models
To fully understand the therapeutic potential and mechanism of action of this compound, it is essential to utilize appropriate preclinical research models. The choice of model is critical for translating basic research findings into potential clinical applications.
Given this compound's potent antihyperglycemic activity, various animal models of diabetes will be instrumental in its preclinical evaluation. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net These include genetically induced models of type 1 and type 2 diabetes, as well as diet-induced models of insulin resistance. nih.govresearchgate.net For instance, the db/db mouse model, which was used in the initial discovery of this compound's activity, is a valuable tool for studying non-insulin-dependent diabetes. acs.org Mouse models with targeted genetic modifications in the insulin signaling pathway can also provide deeper insights into the compound's mechanism of action. wjgnet.comnih.govresearchgate.netahajournals.org
Considering this compound's likely interaction with PKC, preclinical models designed to study the role of specific PKC isoforms in diabetic complications will be particularly relevant. researchgate.netnih.govfrontiersin.orgfrontiersin.org For example, knockout mouse models lacking specific PKC isoforms can help to determine which of these enzymes are mediating the effects of this compound. researchgate.netfrontiersin.org There are also established animal models to study diabetic microvascular complications, such as retinopathy and nephropathy, where PKC activation is known to play a pathogenic role. researchgate.netnih.govfrontiersin.org
Q & A
Basic Research Questions
Q. How is Maprouneacin isolated and structurally characterized from Maprounea africana?
- Methodological Answer : this compound is isolated via ethanol extraction of the plant bark, followed by solvent partitioning (e.g., hexane, ethyl acetate) and chromatographic purification using silica gel or Sephadex columns. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography to confirm its daphnane diterpenoid skeleton. Key spectral markers include olefinic proton signals (δ 5.2–5.8 ppm) and carbonyl carbons (δ 170–210 ppm) .
Q. What in vitro assays are used to validate this compound’s antihyperglycemic activity?
- Methodological Answer : Standard assays include:
- Glucose uptake assays in adipocyte (3T3-L1) or myocyte (C2C12) cell lines, measuring 2-deoxyglucose uptake via radioactive or fluorescent probes.
- α-Glucosidase inhibition assays , using acarbose as a positive control.
- Insulin secretion studies in pancreatic β-cells (e.g., INS-1), with dose-response curves (1–100 μM) and statistical validation (ANOVA, p < 0.05).
Controls must include vehicle (DMSO) and reference compounds (e.g., metformin) .
Advanced Research Questions
Q. How can researchers design experiments to identify this compound’s molecular targets in antihyperglycemic pathways?
- Methodological Answer :
- Proteomic profiling : Use affinity chromatography with immobilized this compound to capture binding proteins, followed by LC-MS/MS identification.
- Gene knockout models : CRISPR/Cas9-mediated deletion of candidate targets (e.g., AMPK, PPAR-γ) in cell lines to assess loss of activity.
- Molecular docking : Computational modeling against databases (PDB, ChEMBL) to predict interactions with insulin signaling proteins. Validate with surface plasmon resonance (SPR) for binding affinity (KD values) .
Q. How should researchers address contradictions in reported pharmacokinetic data for this compound across studies?
- Methodological Answer :
- Analytical validation : Standardize HPLC/MS protocols (column type, mobile phase, ionization mode) to reduce variability. Include internal standards (e.g., deuterated analogs) for quantification.
- In vivo cross-study comparison : Meta-analyze data from rodent models (Sprague-Dawley vs. Wistar rats) with attention to dosing regimens (oral vs. intraperitoneal) and sampling timepoints. Use mixed-effects models to account for interspecies differences .
Q. What strategies optimize this compound’s bioavailability in preclinical models?
- Methodological Answer :
- Formulation studies : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility. Assess stability via accelerated storage tests (40°C/75% RH for 6 months).
- Pharmacokinetic enhancers : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism. Monitor plasma concentrations via LC-MS/MS at 0, 1, 3, 6, and 24 hours post-administration .
Data Reporting and Reproducibility
Q. What minimal dataset is required to ensure reproducibility of this compound’s pharmacological studies?
- Methodological Answer :
- Raw data : Publish NMR spectra (with peak assignments), HPLC chromatograms (retention times, purity %), and dose-response curves (IC50/EC50 values).
- Experimental details : Specify plant voucher specimens (herbarium deposit ID), extraction yields (w/w%), and cell line authentication (STR profiling).
- Statistical rigor : Report power analysis, effect sizes, and exact p-values (avoid "p < 0.05"). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .
Comparative and Mechanistic Studies
Q. How does this compound’s efficacy compare to existing antidiabetic diterpenoids (e.g., andrographolide)?
- Methodological Answer :
- Head-to-head assays : Compare glucose-lowering effects in parallel in vivo studies (e.g., streptozotocin-induced diabetic mice) with matched doses (10 mg/kg).
- Transcriptomic analysis : Use RNA-seq to identify unique pathways modulated by this compound (e.g., GLUT4 translocation vs. insulin receptor phosphorylation) .
Ethical and Practical Considerations
Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
